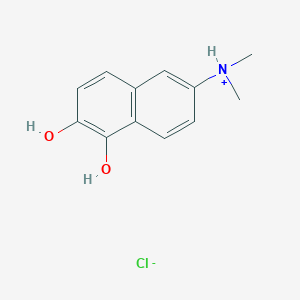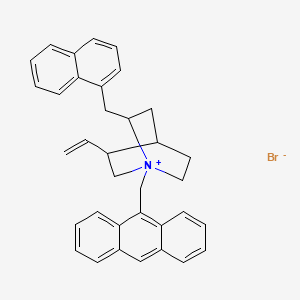
Phylloporphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phylloporphyrin is a type of porphyrin, a class of organic compounds that are characterized by their large, aromatic macrocycle structure. Porphyrins are known for their vibrant colors and are crucial in various biological processes, such as oxygen transport and photosynthesis. This compound, in particular, is a chlorophyll derivative and plays a significant role in the photosynthetic process of plants.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phylloporphyrin typically involves the cyclization of pyrrole derivatives. One common method includes heating urea, phthalic anhydride, and a copper salt (such as copper chloride, copper carbonate, or copper sulfate) in the presence of a molybdenum catalyst like ammonium molybdate or molybdenum trioxide . This reaction forms the porphyrin macrocycle, which can then be further modified to produce this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods to those described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the consistent production of high-quality this compound.
化学反応の分析
Types of Reactions
Phylloporphyrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which are useful in various chemical applications.
Reduction: Reduction reactions can modify the electronic properties of this compound, making it useful in different contexts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized forms of this compound, while substitution reactions can yield a wide range of functionalized derivatives.
科学的研究の応用
Phylloporphyrin has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its ability to stabilize different oxidation states.
Biology: Plays a crucial role in the study of photosynthesis and other biological processes involving chlorophyll derivatives.
Medicine: Investigated for its potential use in photodynamic therapy, where it can be used to target and destroy cancer cells.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
作用機序
Phylloporphyrin exerts its effects through its ability to absorb light and transfer energy. In photosynthesis, this compound absorbs light energy and transfers it to the reaction center of the chlorophyll molecule, facilitating the conversion of light energy into chemical energy. This process involves various molecular targets and pathways, including the electron transport chain and the formation of ATP.
類似化合物との比較
Phylloporphyrin is similar to other porphyrins, such as protoporphyrin and uroporphyrin. it is unique in its specific role in photosynthesis and its structural properties. Other similar compounds include:
Protoporphyrin: Involved in heme synthesis and oxygen transport.
Uroporphyrin: Found in various biological systems and involved in different metabolic pathways.
Chlorophyll: The primary pigment in photosynthesis, closely related to this compound in structure and function.
This compound’s unique properties and applications make it a valuable compound in various fields of scientific research and industry.
特性
CAS番号 |
13939-70-3 |
|---|---|
分子式 |
C32H36N4O2 |
分子量 |
508.7 g/mol |
IUPAC名 |
3-(8,13-diethyl-3,7,12,17,20-pentamethyl-22,23-dihydroporphyrin-2-yl)propanoic acid |
InChI |
InChI=1S/C32H36N4O2/c1-8-21-18(5)27-15-30-22(9-2)17(4)26(34-30)14-28-19(6)23(10-11-31(37)38)32(36-28)20(7)25-12-16(3)24(33-25)13-29(21)35-27/h12-15,34-35H,8-11H2,1-7H3,(H,37,38) |
InChIキー |
CZDYTYJSBCQSRP-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C(=C5C=C(C(=N5)C=C1N2)C)C)CCC(=O)O)C)C)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



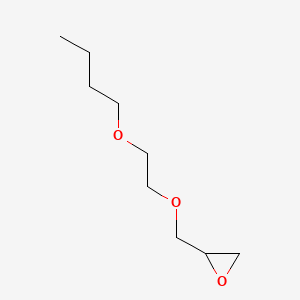
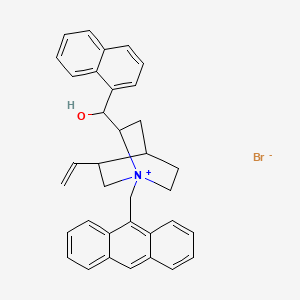
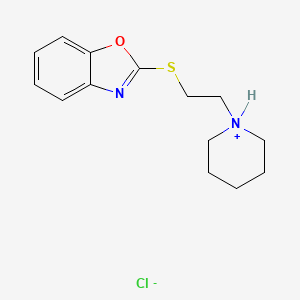
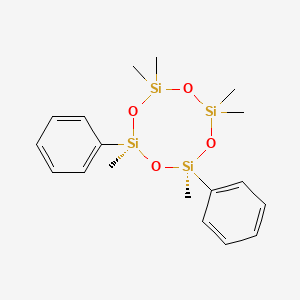
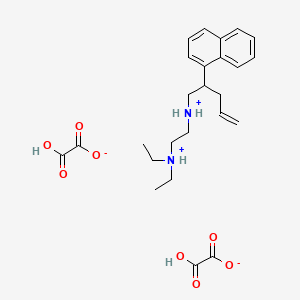
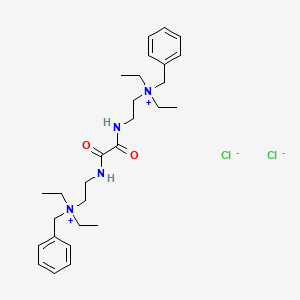
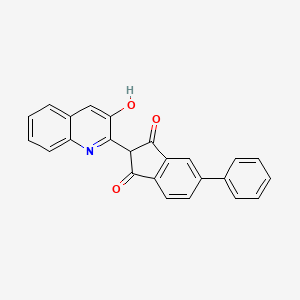
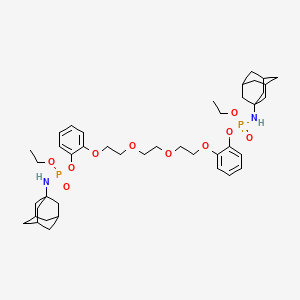
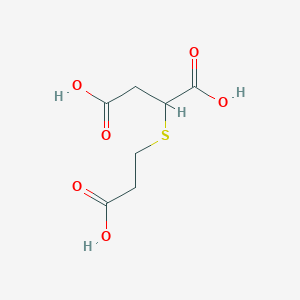
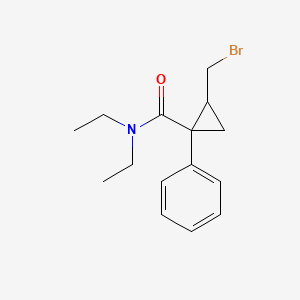
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B13736351.png)
